molecular formula C16H21N3O5S B11649233 Butyl 4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenylcarbamate

Butyl 4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenylcarbamate

Cat. No.: B11649233
M. Wt: 367.4 g/mol
InChI Key: YSNJIMUFSMNGQJ-UHFFFAOYSA-N
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Description

BUTYL N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}CARBAMATE is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a butyl group, a phenyl ring substituted with a sulfamoyl group, and a 3,4-dimethyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}CARBAMATE typically involves multiple steps. One common route starts with the preparation of the 3,4-dimethyl-1,2-oxazole moiety, which is then reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group. The final step involves the reaction of the intermediate with butyl isocyanate to form the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

BUTYL N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives .

Scientific Research Applications

Chemistry

In chemistry, BUTYL N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}CARBAMATE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfamoyl group can interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, BUTYL N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}CARBAMATE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of BUTYL N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}CARBAMATE involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and other interactions with enzyme active sites, inhibiting their activity. This can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and sulfamoyl derivatives, such as:

Uniqueness

The uniqueness of BUTYL N-{4-[(3,4-DIMETHYL-1,2-OXAZOL-5-YL)SULFAMOYL]PHENYL}CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H21N3O5S

Molecular Weight

367.4 g/mol

IUPAC Name

butyl N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C16H21N3O5S/c1-4-5-10-23-16(20)17-13-6-8-14(9-7-13)25(21,22)19-15-11(2)12(3)18-24-15/h6-9,19H,4-5,10H2,1-3H3,(H,17,20)

InChI Key

YSNJIMUFSMNGQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C

Origin of Product

United States

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